An In-depth Technical Guide to 2-[(Dimethylamino)methyl]-4-fluoroaniline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-[(Dimethylamino)methyl]-4-fluoroaniline: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-[(Dimethylamino)methyl]-4-fluoroaniline (CAS 1153396-50-9), a fluorinated aniline derivative with significant potential as a building block in medicinal chemistry and materials science. This document details the compound's core physicochemical properties, provides a plausible and detailed synthetic route based on established methodologies, explores its predicted spectroscopic profile and chemical reactivity, and discusses its potential applications in research and drug development.
Core Molecular Attributes and Physicochemical Properties
2-[(Dimethylamino)methyl]-4-fluoroaniline is a substituted aniline featuring a fluorine atom at the 4-position and a dimethylaminomethyl group at the 2-position of the benzene ring. This unique substitution pattern imparts specific electronic and steric characteristics that are highly valuable in the design of complex molecular architectures.
Structural and General Information
| Identifier | Value |
| IUPAC Name | 2-[(Dimethylamino)methyl]-4-fluoroaniline |
| CAS Number | 1153396-50-9[1] |
| Molecular Formula | C₉H₁₃FN₂ |
| Molecular Weight | 168.21 g/mol [1] |
Predicted and Comparative Physicochemical Properties
| Property | 2-[(Dimethylamino)methyl]-4-fluoroaniline (Predicted) | 4-Fluoroaniline (Experimental) | 2-Fluoroaniline (Experimental) |
| Physical Form | Liquid | Pale yellow liquid[2] | Clear liquid[3] |
| Melting Point (°C) | N/A (likely low) | -1.9[2][4][5] | -34.6[3] |
| Boiling Point (°C) | > 200 | 188[2][5] | 175[3] |
| Density (g/mL at 25°C) | ~1.1 | 1.173[4] | 1.151[3] |
| Refractive Index (n20/D) | ~1.54 | 1.540[4][5] | N/A |
The introduction of the dimethylaminomethyl group is expected to increase the boiling point and may slightly decrease the density compared to 4-fluoroaniline due to the increase in molecular weight and altered intermolecular forces.
Synthesis and Purification: A Strategic Approach
The synthesis of 2-[(Dimethylamino)methyl]-4-fluoroaniline can be efficiently achieved via a Mannich reaction, a well-established method for the aminoalkylation of acidic protons located on carbon atoms. This approach offers a convergent and high-yielding pathway from readily available starting materials.
Proposed Synthetic Pathway: The Mannich Reaction
The most logical and field-proven approach to synthesizing the target molecule is the Mannich reaction involving 4-fluoroaniline, formaldehyde, and dimethylamine. The reaction proceeds via the formation of a dimethylaminium ion, which then acts as an electrophile in the electrophilic aromatic substitution of the electron-rich 4-fluoroaniline.
Caption: Proposed synthesis via the Mannich reaction.
Detailed Experimental Protocol
This protocol is a self-validating system based on established procedures for the Mannich reaction with anilines.
Materials:
-
4-Fluoroaniline (1.0 eq)
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Dimethylamine (2.0 M solution in THF, 1.2 eq)
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Aqueous Formaldehyde (37 wt. %, 1.2 eq)
-
Hydrochloric Acid (concentrated)
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Ethanol
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Diethyl Ether
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Sodium Hydroxide (aqueous solution)
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Anhydrous Magnesium Sulfate
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (1.0 eq) in ethanol. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add concentrated hydrochloric acid to protonate the aniline. Subsequently, add aqueous formaldehyde (1.2 eq) followed by the dropwise addition of dimethylamine solution (1.2 eq). The causality for this order of addition is to first form the electrophilic Eschenmoser's salt precursor in situ, which then reacts with the nucleophilic aniline.
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dissolve the residue in water and basify with a cold aqueous sodium hydroxide solution to a pH of >10 to deprotonate the amine functionalities.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-[(Dimethylamino)methyl]-4-fluoroaniline.
Spectroscopic Profile (Predicted)
While experimental spectra for this specific compound are not widely published, a detailed spectroscopic profile can be predicted based on the analysis of its structural components and data from analogous compounds.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| N(CH₃)₂ | ~2.3 - 2.5 | Singlet | N/A | A singlet integrating to 6H, typical for a dimethylamino group. |
| Ar-CH₂-N | ~3.6 - 3.8 | Singlet | N/A | A singlet integrating to 2H for the benzylic methylene protons. |
| NH₂ | ~3.5 - 4.5 | Broad Singlet | N/A | A broad signal integrating to 2H, exchangeable with D₂O. |
| Ar-H (H-3) | ~6.8 - 7.0 | Doublet of Doublets | ortho J(H-F) ≈ 8-10, meta J(H-H) ≈ 2-3 | |
| Ar-H (H-5) | ~6.6 - 6.8 | Triplet of Doublets | ortho J(H-F) ≈ 8-10, ortho J(H-H) ≈ 8-9, meta J(H-H) ≈ 2-3 | |
| Ar-H (H-6) | ~6.7 - 6.9 | Doublet of Doublets | ortho J(H-H) ≈ 8-9, meta J(H-F) ≈ 4-6 |
Note: The aromatic region will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| N(CH₃)₂ | ~45 | Typical for a dimethylamino group. |
| Ar-CH₂-N | ~55-60 | Benzylic carbon attached to nitrogen. |
| C-4 | ~155-158 (d, J ≈ 235-245 Hz) | Carbon bearing the fluorine atom, shows a large one-bond C-F coupling. |
| C-2 | ~120-125 | Carbon bearing the aminomethyl group. |
| C-1 | ~140-145 (d, J ≈ 2-3 Hz) | Carbon attached to the amino group, may show a small meta C-F coupling. |
| C-3, C-5, C-6 | ~115-120 | Aromatic carbons, will show characteristic C-F couplings. |
Mass Spectrometry (MS)
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Expected Molecular Ion [M]⁺: m/z = 168.11
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Key Fragmentation Pattern: A prominent fragment is expected at m/z = 123 due to the benzylic cleavage and loss of the dimethylaminomethyl radical, forming a stable benzylic cation. Another significant fragment would be at m/z = 44, corresponding to [CH₂=N(CH₃)₂]⁺.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Aniline) | 3350 - 3450 | Two sharp bands (symmetric and asymmetric) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1620 | Strong |
| C-N Stretch | 1250 - 1350 | Medium to Strong |
| C-F Stretch | 1100 - 1250 | Strong |
Chemical Reactivity and Potential for Derivatization
The reactivity of 2-[(Dimethylamino)methyl]-4-fluoroaniline is governed by the interplay of its three key functional groups: the primary aromatic amine, the tertiary aliphatic amine, and the fluorinated aromatic ring.
Caption: Key reactivity sites of the molecule.
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Primary Aromatic Amine: This is the most nucleophilic site and will readily undergo reactions such as acylation with acid chlorides or anhydrides to form amides, diazotization with nitrous acid to form diazonium salts (which are versatile intermediates), and condensation with aldehydes and ketones to form Schiff bases.
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Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strongly activating amino group and the moderately activating dimethylaminomethyl group. The fluorine atom is deactivating but ortho-, para-directing. The substitution pattern will be complex, but further substitution is possible under controlled conditions.
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Tertiary Aliphatic Amine: The dimethylamino group can act as a base or a nucleophile. It can be protonated in acidic conditions or undergo quaternization with alkyl halides.
Applications in Research and Drug Development
Fluorinated anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.
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Scaffold for Bioactive Molecules: 2-[(Dimethylamino)methyl]-4-fluoroaniline provides a versatile scaffold for the synthesis of novel drug candidates. The aniline nitrogen can be incorporated into heterocyclic ring systems, while the dimethylaminomethyl group can serve as a key binding element or a handle for modifying solubility and pharmacokinetic properties.
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Fragment-Based Drug Discovery: This molecule is an excellent candidate for fragment-based drug discovery (FBDD) campaigns. The combination of the fluoroaniline core and the dimethylaminomethyl side chain presents a unique set of pharmacophoric features.
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Intermediate for Complex Syntheses: Its utility as a starting material for multi-step syntheses of complex target molecules is significant, particularly in the development of kinase inhibitors and other targeted therapies where substituted anilines are common structural motifs.
Safety and Handling
As with all substituted anilines, 2-[(Dimethylamino)methyl]-4-fluoroaniline should be handled with care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
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Inhalation: Avoid inhaling vapors. Harmful if inhaled.[6][7]
-
Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and eye irritation.[1][6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][7]
Conclusion
2-[(Dimethylamino)methyl]-4-fluoroaniline is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry. Its unique structural features make it an attractive building block for the creation of novel compounds with potential applications in medicinal chemistry and materials science. While detailed experimental data is not yet widely available, its properties and reactivity can be reliably predicted, and its synthesis can be achieved through established and robust methodologies. This guide provides a solid foundation for researchers and scientists looking to utilize this compound in their synthetic endeavors.
References
- New Journal of Chemistry Supporting Information. (n.d.).
- BLDpharm. (n.d.). 1153396-50-9|2-((Dimethylamino)methyl)-4-fluoroaniline.
- Safety Data Sheet. (2011, March 15). 4-Chloro-2-fluoroaniline.
- Safety Data Sheet. (2007, December 10). 4-Fluoroaniline.
- PubChem. (n.d.). 4-Fluoroaniline.
- PubChem. (n.d.). 2-Fluoroaniline.
- ChemicalBook. (n.d.). 2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 13C NMR spectrum.
- PubChem. (n.d.). 2-Fluoro-4-methylaniline.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine.
- ChemSynthesis. (2025, May 20). 4-fluoroaniline.
- Sigma-Aldrich. (n.d.). 4-Fluoroaniline.
- Chem-Impex. (n.d.). 4-Fluoroaniline.
Sources
- 1. 1153396-50-9|2-((Dimethylamino)methyl)-4-fluoroaniline|BLDpharm [bldpharm.com]
- 2. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem [pubchem.ncbi.nlm.nih.gov]
